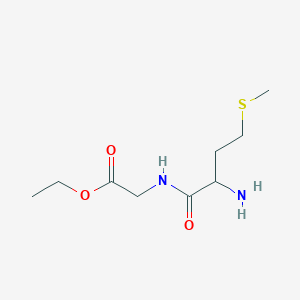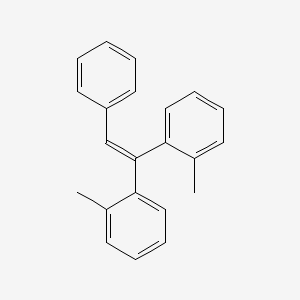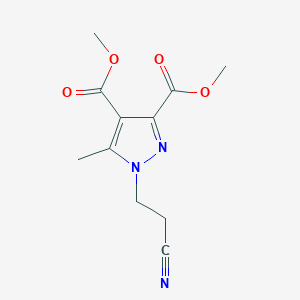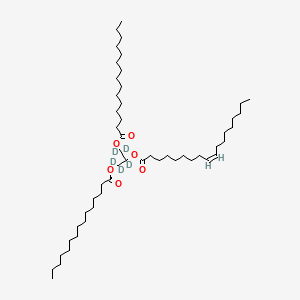
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15:0-18:1-15:0 D5 TG, also known as 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol, is a synthetic triglyceride compound. Triglycerides are a type of lipid found in the blood and are the main constituents of body fat in humans and animals, as well as vegetable fat. This particular compound is labeled with deuterium (D5), which makes it useful in various scientific research applications, including metabolic studies and lipidomics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15:0-18:1-15:0 D5 TG typically involves the esterification of glycerol with the corresponding fatty acids. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuterium Labeling: The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of deuterated reagents would be carefully controlled to maintain the isotopic purity of the final product.
化学反応の分析
Types of Reactions
15:0-18:1-15:0 D5 TG can undergo various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the corresponding fatty acids.
Reduction: The double bond can be reduced to form saturated triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Epoxides, diols, and other oxidized derivatives.
Hydrolysis: Glycerol and fatty acids (pentadecanoic acid and 9Z-octadecenoic acid).
Reduction: Saturated triglycerides.
科学的研究の応用
15:0-18:1-15:0 D5 TG has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism and energy balance.
Lipidomics: Employed in lipidomics to study the lipid composition of biological samples.
Pharmacokinetics: Used to investigate the pharmacokinetics of triglycerides and their metabolites.
Nutritional Research: Helps in studying the effects of dietary fats on health and disease.
作用機序
The mechanism of action of 15:0-18:1-15:0 D5 TG involves its metabolism in the body. Upon ingestion or administration, it is hydrolyzed by lipases to release glycerol and fatty acids. These metabolites are then absorbed and utilized by the body for energy production, storage, and other physiological functions. The deuterium labeling allows researchers to track the metabolic fate of the compound and its metabolites.
類似化合物との比較
Similar Compounds
150-181-150 TG: The non-deuterated version of the compound.
181-181-181 TG: Triglyceride with three oleic acid (18:1) moieties.
160-181-160 TG: Triglyceride with two palmitic acid (16:0) and one oleic acid (18:1) moieties.
Uniqueness
The uniqueness of 15:0-18:1-15:0 D5 TG lies in its deuterium labeling, which makes it particularly valuable for research applications that require precise tracking of lipid metabolism and dynamics. The presence of deuterium atoms allows for the differentiation of this compound from endogenous triglycerides in biological systems.
特性
分子式 |
C51H96O6 |
|---|---|
分子量 |
810.3 g/mol |
IUPAC名 |
[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D |
InChIキー |
YUNYDLOKHYJQAT-OFSSTFKFSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


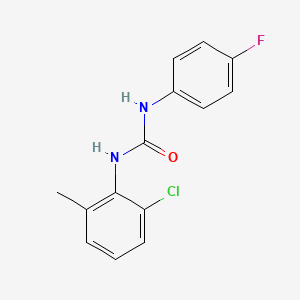

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
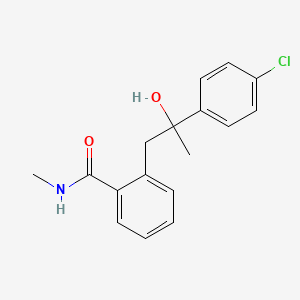


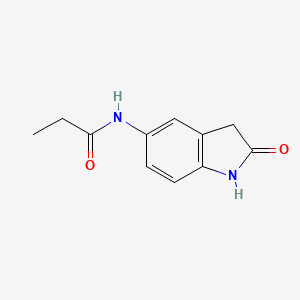
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

